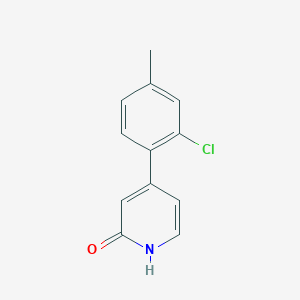
5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine (5-CMPH) is an organic compound used for various scientific research applications. It is a synthetic, water-soluble compound with a molecular weight of 227.6 g/mol and a melting point of 135-138°C. 5-CMPH is derived from pyridine, a heterocyclic aromatic compound, and is known for its ability to act as a catalyst in certain chemical reactions. 5-CMPH has been used in several scientific research applications, including drug delivery, antibacterial activity, and drug metabolism studies. In
科学的研究の応用
5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of drug delivery, as well as to investigate the antibacterial activity of certain compounds. 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% has also been used to study the metabolism of drugs in the human body. In addition, 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% has been used to study the effects of certain drugs on the central nervous system.
作用機序
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% is not yet fully understood. However, it is known that 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% binds to certain proteins in the body, which can affect the activity of enzymes and other proteins. In addition, 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% can act as a catalyst for certain chemical reactions, which can affect the metabolism of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% are not yet fully understood. However, it is known that 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% can bind to certain proteins in the body, which can affect the activity of enzymes and other proteins. In addition, 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% can act as a catalyst for certain chemical reactions, which can affect the metabolism of drugs in the body.
実験室実験の利点と制限
The main advantage of using 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% in laboratory experiments is its water solubility, which allows for easy preparation and handling. In addition, 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% is relatively stable and has a low melting point, making it suitable for use in a variety of scientific research applications. However, there are some limitations to using 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% in laboratory experiments, such as its low solubility in organic solvents and its limited availability.
将来の方向性
The future directions for 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% research include further investigations into its mechanism of action, potential applications in drug delivery and drug metabolism studies, and its potential use as a model compound for studying the effects of certain drugs on the central nervous system. In addition, further research is needed to explore the biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95%, as well as its potential toxicity. Finally, further research is needed to explore the potential applications of 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% in the development of new drugs and drug delivery systems.
合成法
5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% can be synthesized in a three-step process. First, 3-chloro-2-methylphenol is reacted with pyridine in the presence of sulfuric acid to yield 3-chloro-2-methylphenyl-pyridinium sulfate. The second step involves the reaction of the pyridinium sulfate with sodium hydroxide to yield 5-(3-chloro-2-methylphenyl)-3-hydroxypyridine. Finally, the 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% is crystallized and purified using recrystallization.
特性
IUPAC Name |
5-(3-chloro-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-11(3-2-4-12(8)13)9-5-10(15)7-14-6-9/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINOANGZZMHPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682839 |
Source


|
| Record name | 5-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
CAS RN |
1261938-24-2 |
Source


|
| Record name | 5-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














